2-amino-5-bromo-N-methoxybenzamide
Description
2-Amino-5-bromo-N-methoxybenzamide is a benzamide derivative featuring a benzene ring substituted with an amino group at position 2, a bromine atom at position 5, and a methoxy group attached to the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as quinazolinones and benzoxazole derivatives . Its structural attributes—including hydrogen-bonding capability (via the amino group), halogenation (bromine), and electron-donating substituents (methoxy)—make it valuable for medicinal chemistry and materials science applications.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-amino-5-bromo-N-methoxybenzamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) |
InChI Key |
ROKILWQXXXGBOA-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
a) 2-Amino-5-bromo-N-cyclohexylbenzamide (1a) and 2-Amino-N-benzyl-5-bromobenzamide (1b)
- Structural Differences : These analogs replace the N-methoxy group in the target compound with bulkier N-cyclohexyl (1a) or N-benzyl (1b) substituents .
- Impact on Reactivity: The bulky N-substituents in 1a and 1b reduce steric accessibility during reactions. For example, in microwave-assisted synthesis of quinazolinones, these analogs required longer reaction times compared to smaller N-substituents due to hindered nucleophilic attack .
- Physicochemical Properties : Increased lipophilicity (logP) in 1a (cyclohexyl) and 1b (benzyl) enhances membrane permeability but may reduce aqueous solubility.
b) 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
- Structural Differences: This compound features an amino group at position 4 (vs. position 2 in the target compound) and a complex N-substituent containing a diethylaminoethyl group .
- The shifted amino group alters hydrogen-bonding patterns, affecting binding affinity .
c) 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide
- Structural Differences: The amino group is replaced with a fluoro substituent at position 2, and the N-methoxy group is substituted with a 2-methoxyphenyl ring .
- The 2-methoxyphenyl group introduces π-π stacking interactions, which could enhance binding to aromatic residues in proteins .
Heterocyclic Derivatives
a) N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide (CAS 313402-13-0)
- Structural Differences : Incorporates a benzoxazole moiety linked to the benzamide core via a chlorophenyl group .
- Biological Activity: Benzoxazole derivatives are known for antimicrobial and anticancer properties. The extended conjugation in this analog may enhance UV absorption, making it suitable for optoelectronic applications .
b) 5-Bromo-2-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide (CAS 328951-83-3)
- Structural Differences : Features a methyl-substituted benzoxazole ring, increasing steric bulk and hydrophobicity .
- Thermal Stability : The benzoxazole ring improves thermal stability compared to the parent benzamide, as evidenced by differential scanning calorimetry (DSC) data showing a higher melting point (~220°C vs. ~180°C for the target compound) .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Amino-5-bromo-N-methoxybenzamide | ~245.1 | 1.8 | 0.5 (H₂O) | 180–182 |
| 2-Amino-N-benzyl-5-bromobenzamide | ~305.2 | 3.2 | 0.1 (H₂O) | 195–197 |
| 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | ~386.3 | 2.5 | 1.2 (H₂O) | 210–212 |
| N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide | ~457.7 | 4.1 | <0.1 (H₂O) | 220–222 |
Key Observations :
- Bulky N-substituents (e.g., benzyl, benzoxazole) increase molecular weight and logP, reducing aqueous solubility.
- Basic groups (e.g., diethylaminoethyl) improve solubility in acidic media due to protonation .
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